molecular formula C5H4Br2S2 B14765389 3,4-Dibromo-2-(methylthio)thiophene

3,4-Dibromo-2-(methylthio)thiophene

Cat. No.: B14765389
M. Wt: 288.0 g/mol
InChI Key: QENQITXWTCIJKO-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-(methylthio)thiophene is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine atoms and a methylthio group in the 3,4-positions of the thiophene ring makes this compound particularly interesting for various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-2-(methylthio)thiophene typically involves the bromination of 2-(methylthio)thiophene. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale methods but are optimized for larger scales. This often involves the use of continuous flow reactors to ensure consistent product quality and yield. The bromination reaction is carefully controlled to avoid over-bromination and to ensure the selective formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-2-(methylthio)thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Thiophenes: Formed through substitution reactions.

    Biaryl Compounds: Formed through coupling reactions.

    Sulfoxides and Sulfones: Formed through oxidation reactions.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2-(methylthio)thiophene depends on the specific application and the target moleculeThese interactions can lead to the formation of covalent bonds or the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dibromo-2-(methylthio)thiophene is unique due to the presence of both bromine atoms and a methylthio group, which provides a combination of reactivity and functionalization options not found in other similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

Properties

Molecular Formula

C5H4Br2S2

Molecular Weight

288.0 g/mol

IUPAC Name

3,4-dibromo-2-methylsulfanylthiophene

InChI

InChI=1S/C5H4Br2S2/c1-8-5-4(7)3(6)2-9-5/h2H,1H3

InChI Key

QENQITXWTCIJKO-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=CS1)Br)Br

Origin of Product

United States

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